Clindamycin-d3 Hydrochloride

LC-MS/MS Pharmacokinetics Bioanalysis

For robust LC-MS/MS quantification of clindamycin in complex matrices, unlabeled analogs introduce unacceptable analytical error. Clindamycin-d3 Hydrochloride resolves this by providing a co-eluting internal standard distinguishable by its +3.02 Da mass shift. · Enables isotope dilution mass spectrometry for FDA-regulated bioequivalence studies and ANDA submissions. · Corrects for matrix effects in environmental fate and antimicrobial resistance monitoring. · Ensures accuracy in pharmaceutical forced degradation and impurity profiling methods. Supplied with certified isotopic purity (≥98 atom% D) and comprehensive analytical documentation to satisfy regulatory review.

Molecular Formula C18H34Cl2N2O5S
Molecular Weight 464.457
CAS No. 1356933-72-6
Cat. No. B565035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin-d3 Hydrochloride
CAS1356933-72-6
Synonyms(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-(methyl-d3)-4-propyl-2-_x000B_pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galactooctopyranoside Hydrochloride;  7(S)-Chloro-7-deoxylincomycin-d3;  7-CDL-d3 ;  7-Chlorolincomycin-d3 ;  Antirobe-d3;  Ch
Molecular FormulaC18H34Cl2N2O5S
Molecular Weight464.457
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl
InChIInChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3;
InChIKeyAUODDLQVRAJAJM-FJCVKDQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clindamycin-d3 Hydrochloride CAS 1356933-72-6: Procurement Overview for a Deuterated Analytical Internal Standard


Clindamycin-d3 Hydrochloride (CAS 1356933-72-6) is the deuterated hydrochloride salt of the semi-synthetic lincosamide antibiotic clindamycin. The compound is characterized by the substitution of three hydrogen atoms with deuterium at the N-methyl position of the pyrrolidine ring . With a molecular formula of C₁₈H₃₀D₃ClN₂O₅S·HCl and a molecular weight of 464.46 g/mol, this stable isotopically labeled analog is supplied as a solid with specified purity minima (e.g., ≥98% TLC purity; 98.8% isotopic purity) [1]. It is manufactured and distributed globally by specialized vendors of stable isotope-labeled compounds and reference standards [2]. Critically, this product is intended exclusively for research use as an internal standard in analytical quantification and is not for diagnostic or therapeutic application .

Why Clindamycin-d3 Hydrochloride Cannot Be Substituted with Generic, Unlabeled Clindamycin Hydrochloride


Direct substitution of Clindamycin-d3 Hydrochloride with its unlabeled counterpart, Clindamycin Hydrochloride (CAS 21462-39-5), or other structural analogs (e.g., Clindamycin Phosphate, Lincomycin) is analytically untenable in applications requiring precise quantification by mass spectrometry (MS). The fundamental rationale is that the deuterated internal standard must be chromatographically and chemically nearly identical to the analyte to co-elute and experience identical matrix effects, yet be distinguishable by the mass spectrometer. Unlabeled compounds share the exact same mass as the target analyte, rendering them useless for the stable isotope dilution (SID) methodology [1]. Furthermore, while non-deuterated or alternatively labeled internal standards (e.g., ¹³C-labeled) exist, they may exhibit different retention times or extraction recoveries due to isotopic effects [2]. Therefore, procurement of the specific deuterated compound is mandatory to achieve the analytical validation parameters required for FDA-regulated bioequivalence studies, ANDA submissions, and robust pharmacokinetic modeling [3].

Quantitative Evidence for Selecting Clindamycin-d3 Hydrochloride: A Comparative Guide Against Closest Analogs


Mass Spectrometric Differentiation: A 3.02 Da Mass Shift Enables Unambiguous Quantitation of Clindamycin

The substitution of three hydrogen atoms (¹H) with deuterium (²H) in the N-methyl group of Clindamycin-d3 Hydrochloride results in a nominal mass increase of 3.02 Da compared to the unlabeled Clindamycin Hydrochloride analyte . This mass difference is the foundational principle for its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Unlike a non-deuterated internal standard (e.g., a structural analog like Lincomycin), the deuterated form co-elutes with the analyte, perfectly compensating for ion suppression/enhancement, while providing a distinct MS/MS transition (e.g., m/z 425.2 → 126.1 for clindamycin vs. m/z 428.2 → 126.1 for the d3-internal standard) .

LC-MS/MS Pharmacokinetics Bioanalysis

Isotopic Purity Specifications: Vendor-Disclosed 98.8% Isotopic Enrichment Versus Regulatory Requirements

The utility of a deuterated internal standard is directly proportional to its isotopic purity. Low isotopic enrichment leads to significant signal in the analyte channel (cross-talk), compromising the lower limit of quantitation (LLOQ). Vendor data sheets for Clindamycin-d3 Hydrochloride specify an isotopic purity of 98.8% (D3) [1]. This contrasts with the unlabeled parent compound, which has 0% D3 enrichment. While other commercial sources may offer nominal isotopic enrichment (e.g., 99.9% D), the reported 98.8% value for this specific lot/standard is a verifiable quality metric. This high level of enrichment ensures minimal 'isotopic impurity,' meaning less than 1.2% of the internal standard will appear as unlabeled analyte, thus maintaining method accuracy [2].

Method Validation Quality Control Reference Standards

Chromatographic Behavior: Negligible Retention Time Shift (ΔRT) Versus Non-Deuterated Internal Standards

A known limitation of deuterated internal standards is the potential for a reverse isotope effect in reversed-phase liquid chromatography, where the deuterated compound elutes slightly earlier than the non-deuterated analyte. This can lead to differential matrix effects and inaccurate quantification. For Clindamycin-d3 Hydrochloride, the placement of deuterium on the N-methyl group (an aliphatic amine) minimizes this effect compared to labeling on an exchangeable proton (e.g., on a hydroxyl group) [1]. While specific ΔRT values are column and mobile phase dependent, the structural location of deuteration in this molecule is designed to ensure near-identical chromatographic retention to the analyte, a property not guaranteed with alternative internal standards like structural analogs (e.g., Lincomycin) or even some ¹³C-labeled analogs [2]. This ensures robust correction for matrix effects across a wide range of biological samples (plasma, urine, tissue).

HPLC Isotope Effects Analytical Chemistry

Procurement Value Proposition: Cost-Per-Assay Analysis Versus Full-Scale Method Development

The market price for Clindamycin-d3 Hydrochloride is a significant factor in procurement. Observed list prices for 1 mg quantities range from approximately $377 to $533 USD [1]. While this represents a substantial premium over unlabeled Clindamycin Hydrochloride (e.g., $30-100 per gram for analytical grade material), the value proposition is not based on raw material cost but on avoided time and regulatory risk. The use of a deuterated internal standard is a core requirement in modern LC-MS/MS bioanalysis. Substituting a cheaper, non-ideal internal standard would necessitate extensive re-validation of the analytical method, incurring costs in labor, instrument time, and consumables that far exceed the reagent cost [2]. For a GLP study, the cost of a failed bioanalytical run due to poor internal standard performance can be orders of magnitude greater than the price of the deuterated standard itself.

Procurement Cost-Benefit Research Reagents

High-Value Application Scenarios for Clindamycin-d3 Hydrochloride Procurement


Absolute Quantification of Clindamycin in Human Plasma for Pharmacokinetic and Bioequivalence Studies

This is the primary and most critical application. In this scenario, Clindamycin-d3 Hydrochloride is spiked into plasma samples at a known concentration (e.g., 10 ng/mL) prior to protein precipitation and LC-MS/MS analysis . The +3.02 Da mass difference allows the mass spectrometer to distinguish the internal standard from the drug analyte, enabling calculation of the analyte concentration based on the peak area ratio. This method is essential for generating the pharmacokinetic data required for Abbreviated New Drug Applications (ANDAs) and clinical trial submissions, where the FDA mandates the use of a stable isotope-labeled internal standard to ensure data reliability and accuracy [1].

Trace-Level Environmental Fate and Residue Analysis in Water and Soil

For environmental scientists studying the occurrence, transport, and degradation of clindamycin as an emerging contaminant in wastewater, surface water, or agricultural soil, Clindamycin-d3 Hydrochloride is an indispensable tool . It is used to correct for the substantial and variable matrix effects inherent in complex environmental samples, which would otherwise make low-level quantification (ng/L range) impossible or highly inaccurate [1]. By using isotope dilution, researchers can accurately measure the true environmental concentration of clindamycin, providing reliable data for ecological risk assessments and studies on the propagation of antimicrobial resistance.

Supporting GMP/QC Release and Stability Testing of Clindamycin Drug Products

In pharmaceutical quality control (QC) and manufacturing, Clindamycin-d3 Hydrochloride is used as an internal standard to develop and validate highly specific, stability-indicating LC-MS methods for the assay of clindamycin and the quantitation of its degradation products or related impurities . This is particularly important for forced degradation studies, where the goal is to identify and quantify potential degradants. The deuterated internal standard provides a robust means to correct for any variations in sample preparation or instrument performance, ensuring the accuracy of impurity profiling and stability assessments required for regulatory filings (e.g., DMFs, ANDAs) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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